

JNJ-47965567: A Technical Guide for the Study of Purinergic Signaling

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Compound of Interest		
Compound Name:	JNJ-47965567	
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This in-depth technical guide provides a comprehensive overview of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist, as a tool for investigating purinergic signaling. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes critical pathways and workflows.

Core Concepts: Understanding JNJ-47965567 and Purinergic Signaling

JNJ-47965567 is a centrally permeable, high-affinity, and selective antagonist of the P2X7 receptor, an ATP-gated ion channel.[1][2] The P2X7 receptor is a key component of the purinergic signaling system, which is involved in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neurotransmission.[3][4] **JNJ-47965567**'s ability to cross the blood-brain barrier makes it a valuable tool for exploring the role of central P2X7 receptors in the pathophysiology of central nervous system (CNS) disorders.[1]

Mechanism of Action: **JNJ-47965567** functions by blocking the P2X7 receptor, thereby preventing the binding of its endogenous agonist, adenosine triphosphate (ATP). This inhibition disrupts the downstream signaling cascade that is initiated by P2X7 receptor activation, which



includes ion flux (Na⁺ and Ca²⁺ influx, K⁺ efflux) and the subsequent release of proinflammatory cytokines, most notably interleukin-1 β (IL-1 β).[1][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for **JNJ-47965567**, facilitating a clear comparison of its potency and efficacy across different systems.

Table 1: In Vitro Potency and Affinity of JNJ-47965567

Assay Type	Species	System	Value	Unit
Radioligand Binding (pKi)	Human	Recombinant	7.9 ± 0.07	pKi
Radioligand Binding (pKi)	Rat	Recombinant	8.7	pKi
IL-1β Release Inhibition (pIC50)	Human	Whole Blood	6.7 ± 0.07	pIC50
IL-1β Release Inhibition (pIC50)	Human	Monocytes	7.5 ± 0.07	pIC50
IL-1β Release Inhibition (pIC50)	Rat	Microglia	7.1 ± 0.1	pIC50
Calcium Flux Inhibition (pIC50)	Human	Recombinant	8.3	pIC50
Calcium Flux Inhibition (pIC50)	Mouse	Recombinant	7.5	pIC50
Calcium Flux Inhibition (pIC50)	Rat	Recombinant	7.2	pIC50

Table 2: In Vivo Efficacy of JNJ-47965567



Model	Species	Dosage	Outcome
Bz-ATP Induced IL-1β Release	Rat	30 mg/kg	Blockade of IL-1β release
Amphetamine- Induced Hyperactivity	Rat	30 mg/kg	Attenuation of hyperactivity
Neuropathic Pain Model	Rat	30 mg/kg	Modest, but significant, efficacy
Amyotrophic Lateral Sclerosis (ALS) SOD1G93A model	Mouse	30 mg/kg (4 times/week)	Delayed disease onset and progression in females

Experimental Protocols

This section provides detailed methodologies for key experiments utilized in the characterization of **JNJ-47965567**.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity of **JNJ-47965567** to the P2X7 receptor.

Materials:

- Cell membranes expressing the P2X7 receptor (e.g., from 1321N1 cells)
- Radioligand (e.g., [³H]-A-804598)
- JNJ-47965567
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- Glass fiber filters



- Scintillation fluid
- 96-well plates
- Filtration apparatus
- Scintillation counter

Procedure:

- Prepare a dilution series of JNJ-47965567 in binding buffer.
- In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of JNJ-47965567 or vehicle.
- To determine non-specific binding, a separate set of wells should contain the membranes, radioligand, and a high concentration of a known P2X7 antagonist.
- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the Ki value for JNJ-47965567 by fitting the data to a one-site competition binding model using appropriate software.

In Vitro IL-1β Release Assay

This protocol measures the ability of **JNJ-47965567** to inhibit P2X7-mediated IL-1 β release from immune cells.



Materials:

- Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes/microglia
- Cell culture medium (e.g., RPMI-1640)
- Lipopolysaccharide (LPS)
- ATP or Bz-ATP (a potent P2X7 agonist)
- JNJ-47965567
- ELISA kit for human IL-1β
- 96-well cell culture plates

Procedure:

- Isolate and culture the immune cells in a 96-well plate.
- Prime the cells with LPS (e.g., 1 µg/mL) for several hours (e.g., 2-4 hours) to induce the expression of pro-IL-1β.
- Wash the cells to remove the LPS.
- Pre-incubate the cells with various concentrations of JNJ-47965567 or vehicle for a specified time (e.g., 30-60 minutes).
- Stimulate the cells with a P2X7 agonist, such as Bz-ATP (e.g., 50-100 μM), for a short period (e.g., 30-60 minutes) to induce IL-1β release.
- Collect the cell culture supernatant.
- Quantify the concentration of IL-1 β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the pIC50 value for JNJ-47965567 by plotting the percentage of inhibition of IL-1β release against the log concentration of the compound.



In Vivo Microdialysis for Brain IL-1β Measurement

This protocol describes an in vivo method to assess the ability of **JNJ-47965567** to block P2X7-mediated IL-1 β release in the brain.

Materials:

- Male Sprague-Dawley rats
- JNJ-47965567
- Bz-ATP
- Microdialysis probes and pump
- Artificial cerebrospinal fluid (aCSF)
- ELISA kit for rat IL-1β
- Stereotaxic apparatus

Procedure:

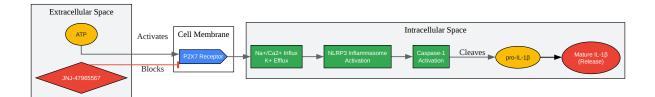
- Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum or hippocampus) of the rats using a stereotaxic apparatus. Allow the animals to recover.
- On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with aCSF at a slow flow rate (e.g., 1-2 μL/min).
- Collect baseline dialysate samples to establish basal IL-1β levels.
- Administer JNJ-47965567 or vehicle systemically (e.g., via subcutaneous or intraperitoneal injection).
- After a suitable pre-treatment time, locally infuse Bz-ATP through the microdialysis probe to stimulate P2X7 receptors in the brain.
- Continue to collect dialysate samples at regular intervals.



- Measure the concentration of IL-1 β in the collected dialysate samples using a sensitive ELISA kit.
- Compare the IL-1β levels in the **JNJ-47965567**-treated group to the vehicle-treated group to determine the in vivo efficacy of the antagonist.

Mandatory Visualizations

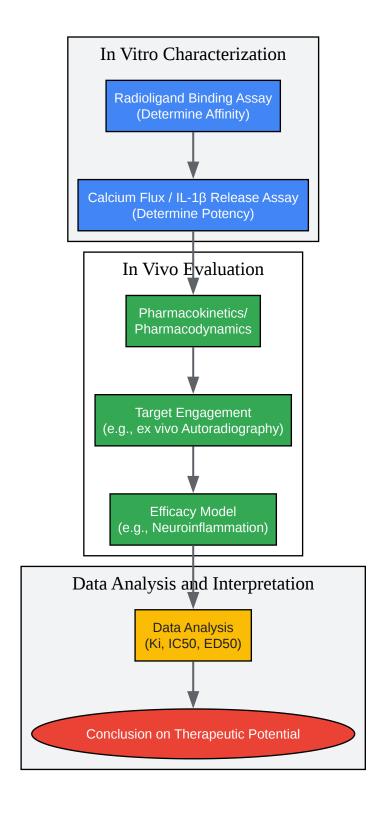
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of **JNJ-47965567**.



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P2X7 Receptor Signaling Pathway and Inhibition by JNJ-47965567.





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General Experimental Workflow for Characterizing a P2X7 Antagonist.



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